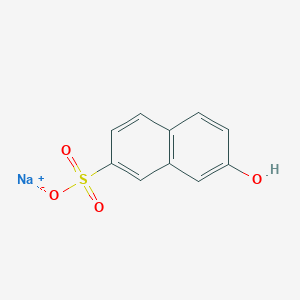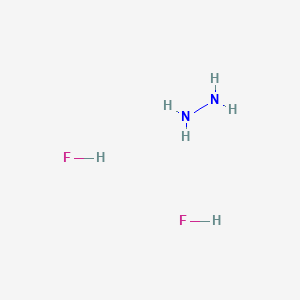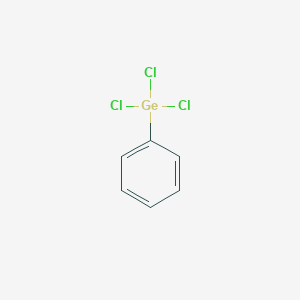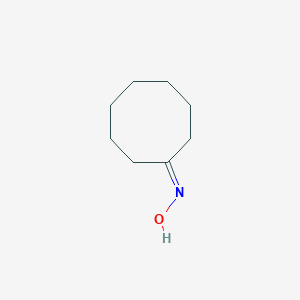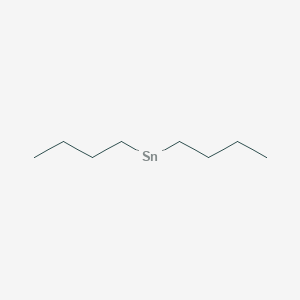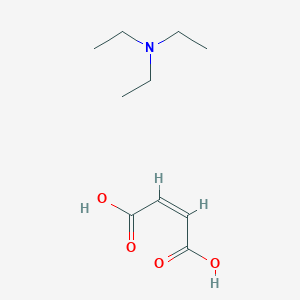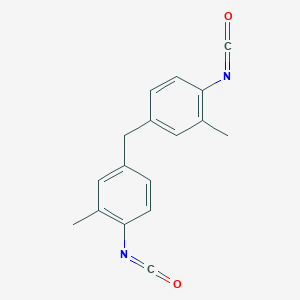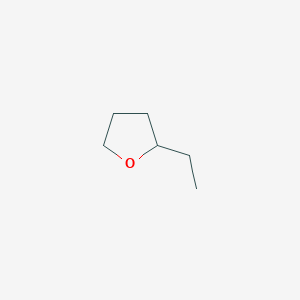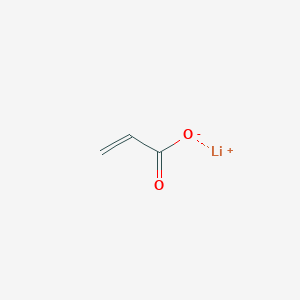
Lithium acrylate
Descripción general
Descripción
Lithium acrylate is a compound with the molecular formula C3H3LiO2 . It is also known by other names such as 2-Propenoic acid, lithium salt (1:1), and Lithiumacrylate . It has a molecular weight of 78.0 g/mol .
Synthesis Analysis
Lithium polyacrylate (LPA) was synthesized using a method described by Li et al . An aqueous solution of polyacrylic acid (PAA) was prepared from commercial PAA by dissolving 310 mg of solid PAA in water .
Physical And Chemical Properties Analysis
Lithium acrylate has several physical and chemical properties. It has a molecular weight of 78.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 78.02930777 g/mol .
Aplicaciones Científicas De Investigación
Lithium Polymer Batteries (LPBs)
Field: Energy Storage and Electrochemistry
Summary
Lithium acrylate plays a crucial role in the development of lithium polymer batteries (LPBs). LPBs are solid-state batteries that offer advantages such as safety, flexibility, and high energy density. They are used in electric vehicles, portable electronics, and other applications.
Methods of Application:
In Situ Polymerization Process
Researchers employ in situ polymerization to fabricate polymer electrolytes (PEs) within LPBs. Various polymerization methods, including free-radical polymerization, ionic polymerization, electropolymerization, and condensation polymerization, are used. Lithium acrylate is incorporated into the polymer matrix during this process .
Results and Outcomes:
Gel Electrolytes for Lithium Metal Batteries
Field: Materials Science and Electrochemistry
Summary
Localized-anion gel-electrolytes are essential for lithium metal batteries (LMBs) due to their ability to suppress lithium dendrite growth. Lithium acrylate-based gels contribute to constructing unique solvent structures within LMBs.
Methods of Application:
- Gel-Electrolyte Design: Researchers use lithium acrylate to create gel-electrolytes that prevent uncontrolled lithium dendrite growth. These gels enhance safety and stability in LMBs .
Results and Outcomes:
Ambient-Temperature Polymer Electrolytes
Field: Electrochemistry and Materials Science
Summary
Ambient-temperature polymer electrolytes are desirable for various applications. Lithium acrylate is used to synthesize reliable and ionically-conductive polymer electrolytes.
Methods of Application:
- UV-Curing Synthesis: Researchers combine lithium acrylate with other components (e.g., fluorine-containing di-functional oligomers, reactive diluents, and radical photo-initiators) to create polymer electrolytes suitable for ambient temperatures .
Results and Outcomes:
Quasi-Solid Polymer Electrolytes
Field: Electrochemistry and Materials Science
Summary
Quasi-solid polymer electrolytes (QSPEs) are designed to enhance lithium ion transport. Lithium acrylate contributes to creating high mobility phases within QSPEs.
Methods of Application:
- Plasticizers and Solvents: Researchers incorporate lithium acrylate into QSPEs to enhance lithium ion solvation and transport. Suitable low molecular weight organic solvents with high polarity are used .
Results and Outcomes:
Copolymers with Vinylidene Chloride
Field: Polymer Chemistry and Materials Science
Summary
Random copolymers of (meth)acrylates with vinylidene chloride find applications in various industries, including clothing fibers, tubing, gaskets, and automotive elastomers.
Methods of Application:
- Polymerization: Lithium acrylate can be copolymerized with vinylidene chloride to create versatile materials with specific properties .
Results and Outcomes:
Propiedades
IUPAC Name |
lithium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157721 | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium acrylate | |
CAS RN |
13270-28-5 | |
| Record name | Lithium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



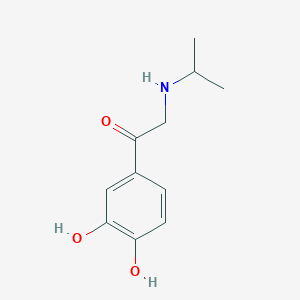
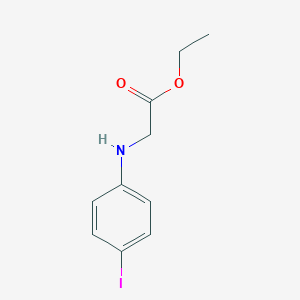
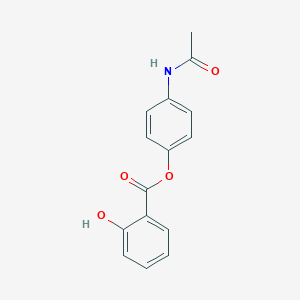
![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)
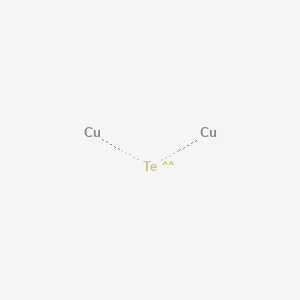
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
